
3-(二氟甲氧基)异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H7F2NO . It is used in various scientific experiments.
Synthesis Analysis
The synthesis of isoquinolines, including 3-(Difluoromethoxy)isoquinoline, involves several methods . These include palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethoxy)isoquinoline is based on an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .科学研究应用
异喹啉衍生物的药理重要性
异喹啉衍生物展示了广泛的生物活性,包括抗微生物、抗细菌、抗肿瘤和其他治疗效果。已经确定异喹啉N-氧化物和其他异喹啉生物碱作为药物发现的重要线索,在抗微生物和抗肿瘤应用中显示出有希望的结果 (Dembitsky et al., 2015)。此外,异喹啉衍生物因其多样的药理潜力而备受关注,包括抗真菌、抗帕金森病、抗结核病、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗细菌、抗糖尿病、抗疟疾活性等,表明可能具有广泛的医学应用 (Danao et al., 2021)。
合成途径和化学分析
对异喹啉衍生物(如罂粟碱)的合成研究探索了各种化学反应和途径,包括Bischler-Napieralski反应、Pictet-Spengler反应等,突出了化学多样性和创造具有治疗性质的多样化化合物的潜力 (Luk’yanov等,1972)。还开发了分析方法来确定化合物的抗氧化活性,包括异喹啉衍生物,为评估其治疗潜力提供了必要的工具 (Munteanu & Apetrei, 2021)。
治疗和分子机制
已经研究了异喹啉生物碱,包括与3-(二氟甲氧基)异喹啉结构相关的化合物,以探讨其潜在的抗癌性能和与核酸的相互作用。这项研究为药物设计和治疗应用提供了对分子靶点和作用机制的见解,为其奠定了基础 (Bhadra & Kumar, 2012)。
安全和危害
作用机制
Target of Action
3-(Difluoromethoxy)isoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids, which include 3-(Difluoromethoxy)isoquinoline, have been found to act on a range of biological targets in cells . .
Mode of Action
Isoquinoline alkaloids, in general, have been found to interfere with multiple pathways including nuclear factor-κb, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of ca 2+ -mediated fusion . These pathways play a crucial role in cellular processes such as cell proliferation and viral replication .
Biochemical Pathways
Isoquinoline alkaloids, including 3-(Difluoromethoxy)isoquinoline, are part of the shikimate pathway . This pathway is involved in the synthesis of aromatic amino acids and other aromatic compounds . The shikimate pathway starts with the condensation of intermediates of glycolysis and the pentose phosphate pathway, phosphoenolpyruvate (PEP), and erythrose-4-phosphate (E4P), respectively .
Pharmacokinetics
The presence of the difluoromethoxy group may influence the compound’s lipophilicity, which could impact its absorption and distribution .
Result of Action
Isoquinoline alkaloids have been found to exhibit various bioactivities, including antiviral properties . They interfere with multiple cellular pathways, potentially leading to changes in cell proliferation and viral replication .
Action Environment
The action, efficacy, and stability of 3-(Difluoromethoxy)isoquinoline can be influenced by various environmental factors. For instance, the presence of the difluoromethoxy group can lead to dynamic lipophilicity, depending on the environment . This could impact the compound’s interaction with its targets and its overall efficacy.
属性
IUPAC Name |
3-(difluoromethoxy)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASNZDPCRRIIBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744740 |
Source


|
| Record name | 3-(Difluoromethoxy)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261770-41-5 |
Source


|
| Record name | 3-(Difluoromethoxy)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)
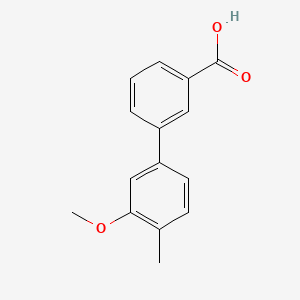

![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)
![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)
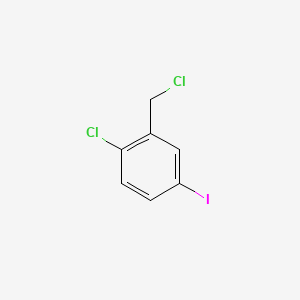
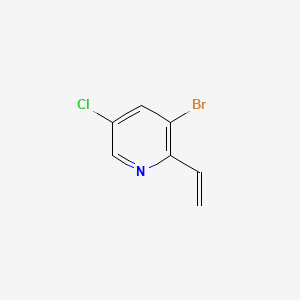
![2-(9,9'-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine](/img/structure/B582458.png)
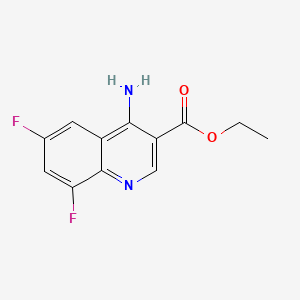

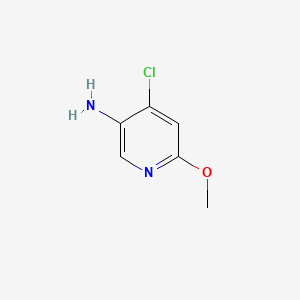

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)
